molecular formula C9H7Br2FO2 B8177569 Methyl 4-bromo-2-(bromomethyl)-5-fluorobenzoate

Methyl 4-bromo-2-(bromomethyl)-5-fluorobenzoate

Cat. No.: B8177569
M. Wt: 325.96 g/mol
InChI Key: RIHSXWWSNRLBDS-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(bromomethyl)-5-fluorobenzoate is an organic compound with the molecular formula C9H7Br2FO2 It is a derivative of benzoic acid, featuring bromine, fluorine, and methyl ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-(bromomethyl)-5-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of methyl 4-fluorobenzoate to introduce the bromine atoms at the desired positions. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The bromomethyl group can be introduced through a halomethylation reaction using formaldehyde and hydrobromic acid (HBr) under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-(bromomethyl)-5-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding methyl 4-bromo-2-(methyl)-5-fluorobenzoate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of methyl 4-bromo-2-(methyl)-5-fluorobenzoate.

    Oxidation: Formation of 4-bromo-2-(carboxymethyl)-5-fluorobenzoic acid.

Scientific Research Applications

Methyl 4-bromo-2-(bromomethyl)-5-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(bromomethyl)-5-fluorobenzoate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-2-methoxybenzoate: Similar structure but with a methoxy group instead of a fluorine atom.

    Methyl 4-(bromomethyl)benzoate: Lacks the fluorine atom and has only one bromine atom.

    Methyl 4-bromo-3-methylbenzoate: Contains a methyl group instead of a bromomethyl group.

Uniqueness

Methyl 4-bromo-2-(bromomethyl)-5-fluorobenzoate is unique due to the combination of bromine, fluorine, and bromomethyl groups on the benzoate structure. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-bromo-2-(bromomethyl)-5-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-14-9(13)6-3-8(12)7(11)2-5(6)4-10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHSXWWSNRLBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1CBr)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 4-bromo-5-fluoro-2-methylbenzoate (1.0 g, 4.0 mmol) (Ellanoval Laboratories Cat. No. 38-0304), N-bromosuccinimide (900. mg, 5.06 mmol) and benzoyl peroxide (50 mg, 0.2 mmol) in carbon tetrachloride (50 mL) was refluxed under a nitrogen atmosphere for 4 h. After cooling the mixture was diluted with methylene chloride. The organic solution was washed with brine, then dried over Na2SO4. After filtration the filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexanes (0-50%) to afford the desired product (1.2 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.06 mmol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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